molecular formula C16H23NO B5289089 N-[1-(4-cyclohexylphenyl)ethyl]acetamide

N-[1-(4-cyclohexylphenyl)ethyl]acetamide

Cat. No.: B5289089
M. Wt: 245.36 g/mol
InChI Key: APGDCPYGLYIPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Cyclohexylphenyl)ethyl]acetamide is an acetamide derivative characterized by a cyclohexyl-substituted phenyl group at the para position of the ethylamine backbone. The cyclohexyl moiety imparts significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

N-[1-(4-cyclohexylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDCPYGLYIPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(1-(4-Chlorophenyl)ethyl)acetamide (19c)
  • Structure : Chlorine substituent at the para position.
  • Synthesis : Prepared via procedure B with >99% conversion and 97.7% enantiomeric excess (ee) using ligand L7 .
N-(1-(4-Methoxyphenyl)ethyl)acetamide (19d)
  • Structure : Methoxy group at the para position.
  • Synthesis : Similar to 19c, achieving 93.7% ee .
  • Properties : The methoxy group introduces hydrogen-bonding capacity, improving water solubility. However, it may reduce CNS penetration due to increased hydrophilicity.
N-(4-Ethoxyphenyl)acetamide
  • Structure : Ethoxy substituent at the para position.
  • Molecular Data: C₁₀H₁₃NO₂, MW 179.22 g/mol .
  • Applications : Used as a precursor in drug synthesis; ethoxy groups are associated with prolonged half-lives in vivo.

Functional Group Modifications

Paracetamol (N-(4-Hydroxyphenyl)acetamide)
  • Structure : Hydroxyl group at the para position.
  • Pharmacology : Widely used as an analgesic and antipyretic. The hydroxyl group facilitates glucuronidation and sulfation, enhancing excretion .
  • Limitations : Overdose risks due to hepatotoxic metabolite NAPQI.
N-(4-Acetyl-3-hydroxyphenyl)acetamide
  • Structure : Acetyl and hydroxyl groups at positions 4 and 3.
  • Molecular Data: C₁₀H₁₁NO₃, MW 193.20 g/mol .
  • Applications : Intermediate in heterocyclic synthesis; acetyl groups may improve bioavailability.

Bulky Cyclohexyl Derivatives

2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide
  • Structure: Cyclohexylphenyl core with a thioxo-benzylamino group.
  • Properties: MW 352.49 g/mol; density 1.195 g/cm³.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • Structure : Cyclohexenyl and methoxyphenyl groups.
  • Applications : Used in ligand design for high-performance materials; the cyclohexenyl group may enhance rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.